tert-butyl N-{5-azaspiro[2.5]octan-7-yl}carbamate
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Overview
Description
tert-butyl N-{5-azaspiro[2.5]octan-7-yl}carbamate is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol . This compound is known for its unique spirocyclic structure, which consists of a spiro-connected azaspirooctane ring system. The tert-butyl carbamate group provides stability and protection to the nitrogen atom in the azaspirooctane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(5-azaspiro[2.5]octan-7-yl)carbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct . The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of tert-butyl N-(5-azaspiro[2.5]octan-7-yl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{5-azaspiro[2.5]octan-7-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Primary or secondary amines.
Substitution: Substituted carbamates or amides.
Scientific Research Applications
tert-butyl N-{5-azaspiro[2.5]octan-7-yl}carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a drug candidate in various therapeutic areas, including neurology and oncology.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-(5-azaspiro[2.5]octan-7-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The spirocyclic structure provides rigidity and specificity, allowing for selective binding to the target sites .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(6-azaspiro[2.5]octan-1-yl)methylcarbamate: Similar spirocyclic structure but with different substitution pattern.
Tert-butyl N-(5-azaspiro[3.4]octan-7-yl)methylcarbamate: Different ring size and substitution pattern.
Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate: Contains an oxo group instead of a carbamate.
Uniqueness
tert-butyl N-{5-azaspiro[2.5]octan-7-yl}carbamate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. The rigidity and stability provided by the spirocyclic ring system make it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-(5-azaspiro[2.5]octan-7-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-6-12(4-5-12)8-13-7-9/h9,13H,4-8H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCOYYPWOPUQOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(CC2)CNC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823787-48-9 |
Source
|
Record name | tert-butyl N-{5-azaspiro[2.5]octan-7-yl}carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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